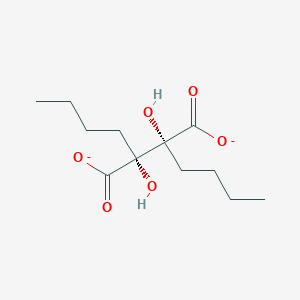![molecular formula C11H7F3N2O B14774749 5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol is a compound that features a trifluoromethyl group attached to a bipyridine structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is attached to. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol typically involves the introduction of the trifluoromethyl group into the bipyridine structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of trifluoromethylated compounds. This method uses readily available organic precursors and fluorine sources to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering electronic properties. This can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also features a bipyridine structure with trifluoromethyl groups, but with different substitution patterns.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in various chemical applications.
Trifluoromethylpyridine: Another heterocyclic compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness: 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol is unique due to its specific substitution pattern and the presence of both a bipyridine structure and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable in specialized applications where other trifluoromethylated compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H7F3N2O |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
6-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-5-8(15-6-7)9-2-1-3-10(17)16-9/h1-6H,(H,16,17) |
Clé InChI |
BHWBRHPQCAHUJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)





![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)



![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)


